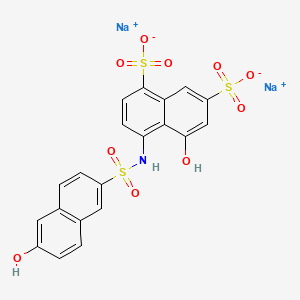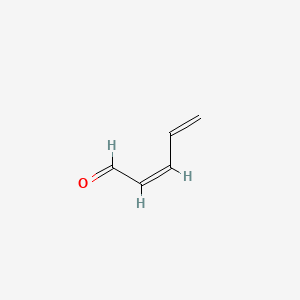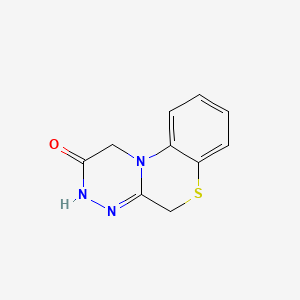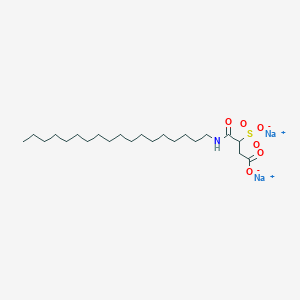
Disodium stearyl 3-sulfosuccinamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium stearyl 3-sulfosuccinamate is a surfactant commonly used in personal care products and cosmetics. It is known for its mildness and ability to create stable emulsions, making it a popular ingredient in shampoos, conditioners, and other cleansing products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium stearyl 3-sulfosuccinamate is synthesized through the esterification of stearyl alcohol with maleic anhydride, followed by sulfonation with sodium bisulfite and neutralization with sodium hydroxide . The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the esterification and sulfonation reactions are carried out sequentially. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Disodium stearyl 3-sulfosuccinamate primarily undergoes esterification and sulfonation reactions during its synthesis . It can also participate in substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Esterification: Stearyl alcohol and maleic anhydride under controlled temperature.
Sulfonation: Sodium bisulfite and neutralization with sodium hydroxide.
Major Products Formed
The major product formed is this compound itself, with potential by-products including unreacted stearyl alcohol and maleic anhydride derivatives .
Scientific Research Applications
Disodium stearyl 3-sulfosuccinamate is widely used in scientific research due to its surfactant properties. It is employed in:
Mechanism of Action
Disodium stearyl 3-sulfosuccinamate exerts its effects by reducing surface tension and forming micelles, which encapsulate hydrophobic molecules. This mechanism enhances the solubility and stability of various compounds in aqueous solutions . The molecular targets include hydrophobic molecules and surfaces, facilitating their dispersion in water .
Comparison with Similar Compounds
Similar Compounds
- Disodium lauryl sulfosuccinate
- Disodium oleyl sulfosuccinate
- Disodium cocoamphodiacetate
Uniqueness
Disodium stearyl 3-sulfosuccinamate is unique due to its long stearyl chain, which provides superior emulsifying properties and mildness compared to other sulfosuccinates . This makes it particularly suitable for use in sensitive skin formulations and high-end personal care products .
Properties
CAS No. |
119752-57-7 |
|---|---|
Molecular Formula |
C22H41NNa2O6S |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
disodium;4-(octadecylamino)-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C22H43NO6S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-22(26)20(19-21(24)25)30(27,28)29;;/h20H,2-19H2,1H3,(H,23,26)(H,24,25)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
MGXQDHMQFMBACA-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


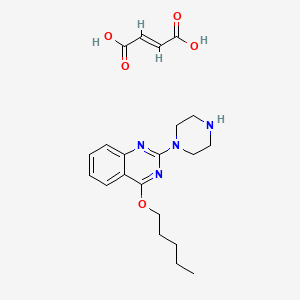
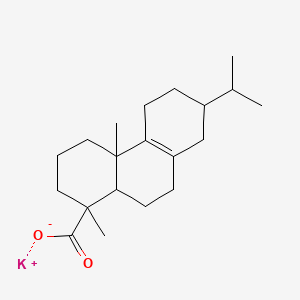
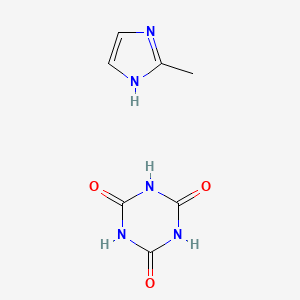

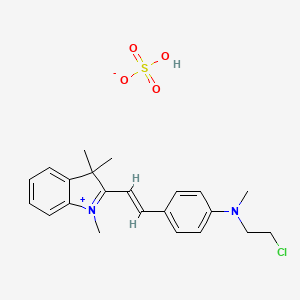

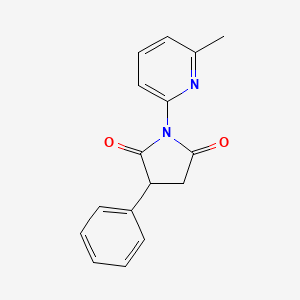
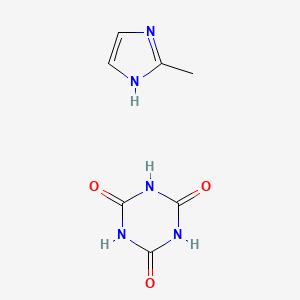
![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)
![[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;hydrogen sulfate](/img/structure/B12716778.png)
